molecular formula C18H27N3O3S B4497243 1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE

1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE

Cat. No.: B4497243
M. Wt: 365.5 g/mol
InChI Key: OBOCGBFNHMBTLS-UHFFFAOYSA-N
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Description

1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a piperidine-1-carbonyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE typically involves multiple steps. One common method includes the reaction of 1-methylpiperazine with 4-piperidinone under specific conditions. For example, sodium triacetoxyborohydride and acetic acid in dichloromethane at 0°C to room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further reacted to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.

Common Reagents and Conditions

Common reagents include sodium triacetoxyborohydride for reduction and various acids for substitution reactions. Conditions typically involve controlled temperatures and solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or piperazine rings.

Scientific Research Applications

1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The piperidine and piperazine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE is unique due to its combination of a piperidine-1-carbonyl group and a methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)sulfonylmethyl]phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-19-11-13-21(14-12-19)25(23,24)15-16-5-7-17(8-6-16)18(22)20-9-3-2-4-10-20/h5-8H,2-4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOCGBFNHMBTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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